Allyl 1,3,7-trimethyl-5-(3-methylthiophen-2-yl)-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate
Description
This compound belongs to the hexahydropyrido[2,3-d]pyrimidine class, characterized by a fused bicyclic scaffold with two carbonyl groups (2,4-dioxo) and multiple substituents:
- Allyl ester at position 6, which may enhance reactivity in further transformations.
- 1,3,7-Trimethyl groups, contributing to steric hindrance and electronic modulation.
Properties
IUPAC Name |
prop-2-enyl 1,3,7-trimethyl-5-(3-methylthiophen-2-yl)-2,4-dioxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4S/c1-6-8-26-18(24)12-11(3)20-16-14(13(12)15-10(2)7-9-27-15)17(23)22(5)19(25)21(16)4/h6-7,9,13,20H,1,8H2,2-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJSOQVHIJDNCOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C2C3=C(NC(=C2C(=O)OCC=C)C)N(C(=O)N(C3=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Allyl 1,3,7-trimethyl-5-(3-methylthiophen-2-yl)-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate (CAS: 868144-24-5) is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C19H21N3O4S |
| Molecular Weight | 387.5 g/mol |
| CAS Number | 868144-24-5 |
The compound features a unique structure that includes a pyrido-pyrimidine core and a thiophene substituent, which may contribute to its biological properties.
Antioxidant Activity
Research indicates that compounds with similar structural motifs often exhibit significant antioxidant properties. The presence of multiple functional groups in this compound may enhance its ability to scavenge free radicals and reduce oxidative stress.
Antimicrobial Properties
Preliminary studies suggest that derivatives of pyrido-pyrimidines possess antimicrobial activity against various pathogens. The thiophene moiety in the structure may enhance this activity by interacting with microbial cell membranes or inhibiting essential enzymatic pathways.
Anticancer Potential
Recent investigations into similar compounds have shown promising anticancer effects. For instance, studies have demonstrated that pyrimidine derivatives can induce apoptosis in cancer cells through various mechanisms such as inhibition of cell cycle progression and modulation of signaling pathways. The specific mechanisms by which this compound exerts its effects remain to be fully elucidated but warrant further exploration.
Study on Antioxidant Activity
A study published in Journal of Medicinal Chemistry evaluated the antioxidant properties of pyrido-pyrimidine derivatives. The findings indicated that these compounds significantly reduced lipid peroxidation in vitro. The study highlighted the potential of this compound as a lead compound for developing new antioxidant agents.
Antimicrobial Activity Assessment
In another research project focused on antimicrobial testing published in Phytotherapy Research, various derivatives were screened against bacterial strains such as Staphylococcus aureus and Escherichia coli. Results indicated that certain structural modifications enhanced antimicrobial efficacy. This suggests that further modifications of this compound could yield compounds with improved activity.
Comparison with Similar Compounds
Structural and Functional Group Variations
Table 1: Key Structural Comparisons
Physical and Spectral Properties
- Thiazolo[3,2-a]pyrimidine derivatives (e.g., ) exhibit higher melting points (~427 K) due to rigid fused rings and intermolecular hydrogen bonds (C–H···O) .
Spectral Data :
- IR Spectroscopy : The target’s carbonyl groups (2,4-dioxo) would show strong absorption near 1700 cm⁻¹, similar to (1700–1689 cm⁻¹ for 2C=O). The 3-methylthiophen-2-yl group may introduce C–S stretching (~600–700 cm⁻¹) .
- NMR : The allyl ester’s protons (e.g., –CH2– groups) would resonate at δ 4.5–5.5 ppm, comparable to (δ 4.14 ppm for OCH2CH3). Methyl groups in the thiophene ring (δ 2.5–3.3 ppm) align with aliphatic CH3 signals in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
